Dual M3 Antagonism and PDE4 Inhibition in a Single Chemical Entity
PDE4-IN-4 exhibits dual target engagement with M3 pIC50 = 10.2 and PDE4 pIC50 = 8.8 . In contrast, roflumilast is a selective PDE4 inhibitor (IC50 ~0.7 nM) with no M3 activity, while tiotropium is a potent M3 antagonist (pIC50 9.86–10.35) lacking PDE4 inhibition [1]. This dual pharmacology cannot be achieved by single-target agents.
vs. single-target comparators
| Evidence Dimension | Target engagement (pIC50 / IC50) |
|---|---|
| Target Compound Data | M3 pIC50 = 10.2; PDE4 pIC50 = 8.8 |
| Comparator Or Baseline | Roflumilast (PDE4 IC50 ~0.7 nM, no M3 activity); Tiotropium (M3 pIC50 9.86–10.35, no PDE4 activity) |
| Quantified Difference | PDE4-IN-4 possesses both M3 and PDE4 activity; comparators are single-target |
| Conditions | Recombinant PDE4 enzymatic assay; M3 receptor binding/functional assay |
Why This Matters
Enables investigation of bronchodilation and anti-inflammatory effects from a single compound, simplifying in vivo study design.
- [1] BindingDB. Tiotropium Bromide Monohydrate M3 Ki/IC50 Data. View Source
